3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid
Description
Properties
IUPAC Name |
3-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-5-6-14-13(15-9)18-8-10-3-2-4-11(7-10)12(16)17/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURXFXRVBVKXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid typically involves the reaction of 4-methylpyrimidine-2-thiol with a benzoic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thioether linkage and the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid are influenced by substituents on the pyrimidine ring, the thioether linker, and the benzoic acid core. Below is a comparative analysis with key analogs:
Pyrimidine Ring Substitutions
Key Observations :
- Electron-donating groups (e.g., methyl, methoxy) enhance anti-inflammatory activity by improving target binding (e.g., Z-312’s MIF inhibition) .
- Heteroaromatic substituents (e.g., pyridyl) may favor structural stability but lack reported bioactivity .
Thioether Linker Modifications
Key Observations :
- Electron-withdrawing groups (e.g., –SCF3) increase lipophilicity but may reduce solubility, impacting pharmacokinetics .
Benzoic Acid Core Variations
Key Observations :
- Benzamide derivatives exhibit structural diversity but lack direct comparability due to altered acid-base properties.
Structure-Activity Relationship (SAR) Insights
- Pyrimidine Substituents : Methyl and methoxy groups at the 4- and 6-positions enhance anti-inflammatory effects by optimizing steric and electronic interactions with MIF .
- Thioether Linker : The –CH2–S– bridge provides flexibility, enabling optimal positioning of the pyrimidine ring for target engagement .
- Positional Isomerism : Substitution at the pyrimidine 2-position (vs. 4-position) is critical; e.g., 4-pyridyl analogs lose bioactivity despite structural similarity .
Biological Activity
3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzoic acid core substituted with a thioether group linked to a pyrimidine derivative. Its chemical formula is , and it has a molecular weight of 270.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of protein function. This interaction may influence several pathways, including those involved in cancer progression and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
In a study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the pyrimidine moiety in enhancing the biological activity of this compound. Modifications to the pyrimidine ring can significantly alter its pharmacological properties.
Q & A
Q. What are the established synthetic routes for 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or thioether formation. For example:
- Step 1 : React 4-methylpyrimidine-2-thiol with a benzyl halide derivative (e.g., 3-bromomethylbenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Step 2 : Purify intermediates via column chromatography and confirm structures using NMR and mass spectrometry.
Yield optimization requires strict control of temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of thiol to benzyl halide). Side reactions, such as over-alkylation, can be mitigated by using excess thiol .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key characterization methods include:
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro enzyme inhibition : Screen against kinases or dehydrogenases using fluorometric/colorimetric assays (e.g., ADP-Glo™ kinase assay) .
- Antimicrobial activity : Test via broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Case study : Discrepancies in ¹H NMR signals for the pyrimidine ring may arise from residual solvents or tautomerism. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., proton exchange in DMSO-d₆ at 25–60°C) .
- DFT calculations : Predict chemical shifts using software (e.g., Gaussian) to compare with experimental data .
- Advanced mass spectrometry : HRMS-ESI or MALDI-TOF confirms isotopic patterns and rules out impurities .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt .
- Co-crystallization : Use co-formers like nicotinamide to enhance dissolution rates (e.g., via solvent-drop grinding) .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve plasma stability (tested via dynamic light scattering) .
Q. How does the compound interact with biological targets at the molecular level?
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions:
- Pyrimidine nitrogen with active-site lysine residues.
- Benzoic acid group forms hydrogen bonds with serine/threonine .
- SPR analysis : Measure binding kinetics (kₐₙ/kₒff) on a Biacore platform .
Q. What experimental designs address limitations in stability studies under physiological conditions?
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via UPLC-PDA.
- Acidic conditions may cleave the thioether bond, while oxidation forms sulfoxide derivatives .
- Light sensitivity : Use amber glassware and conduct photostability tests per ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
